molecular formula C14H13ClO2 B8688175 2-Chloro-1-(6-methoxynaphthalen-2-yl)propan-1-one CAS No. 76145-94-3

2-Chloro-1-(6-methoxynaphthalen-2-yl)propan-1-one

Cat. No. B8688175
CAS RN: 76145-94-3
M. Wt: 248.70 g/mol
InChI Key: SBNAWXAVNWGSHY-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-methoxynaphthalen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C14H13ClO2 and its molecular weight is 248.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(6-methoxynaphthalen-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(6-methoxynaphthalen-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

76145-94-3

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

2-chloro-1-(6-methoxynaphthalen-2-yl)propan-1-one

InChI

InChI=1S/C14H13ClO2/c1-9(15)14(16)12-4-3-11-8-13(17-2)6-5-10(11)7-12/h3-9H,1-2H3

InChI Key

SBNAWXAVNWGSHY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of Example 1, but substituting in part (a) thereof 6-methoxynaphthalene for isobutylbenzene in the reaction with the alpha-chloropropionyl chloride, there is formed 1-chloroethyl 6-methoxy-2-naphthyl ketone. Then, as in part (b) of Example 1, the 1-chloroethyl 6-methoxy-2-naphthyl ketone, in heptane, is reacted with neopentyl glycol to form the neopentyl ketal of the ketone (also named 2-(1-chloroethyl)-2-(6'-methoxynaphthyl)-5,5-dimethyl-1,3-dioxane). In step (c) this alpha-chloroketal is mixed with a solution of zinc 2-ethylhexanoate in heptane, at a temperature of from about 135° to 150° C. to distill the heptane away and to cause the rearrangement of the α-chloroketal to the 3-chloro-2,2-dimethylpropyl ester of 2-(6-methoxy-2-naphthyl)propionic acid. The resulting oil can be cooled, treated with filter aid to adsorb zinc compounds, and diluted with heptane, stirred and filtered. The filtrate can be treated with carbon and filter aid material to remove colored impurities. The chloro-ester solution, so clarified, can be mixed with aqueous base as in part (d) of Example 1 to hydrolyze the ester and to form the sodium 2-(6'-methoxy-2-naphthyl)propionate salt. Then the sodium salt intermediate product can be precipitated from the mixture by dilution with water, cooling, seeding with sodium naproxen [sodium 2-(6'-methoxy-2-naphthyl)propionate] crystals and cooled to 0° to crystallize the sodium naproxen salt from the mixture, which solid salt is filtered and washed with heptane and dried, if desired. Then, as in step (c) of Example 1, the sodium naproxen crystals can be converted to the free naproxen acid [2-(6'-methoxy-2-naphthyl)propionic acid] by dilution with water and heptane, acidified as in part (e) of Example 1, separate the aqueous and organic liquid phases and washing the organic liquid phase with an aqueous buffer solution, and the organic solvent can be distilled to leave as residue the substantially pure naproxen acid, which can be further washed and dried with nitrogen to obtain drug-quality naproxen acid for use in preparing pharmaceutical formulations thereof.
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